2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Description
This compound features a benzyloxycarbonyl (Cbz)-protected amino group attached to a 1-methylpyrazole ring and an acetic acid moiety. The Cbz group serves as a temporary protective agent for amines in organic synthesis, enabling selective deprotection under hydrogenolysis conditions. Its molecular weight is approximately 306 g/mol (calculated from substituents). The pyrazole ring contributes to heterocyclic rigidity, while the acetic acid moiety enhances solubility in polar solvents. This molecule is likely employed as an intermediate in pharmaceutical synthesis, particularly for peptidomimetics or kinase inhibitors .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-17-8-11(7-15-17)12(13(18)19)16-14(20)21-9-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBGPMVZWDSBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the benzyloxycarbonyl group: This step involves the reaction of benzyl chloroformate with an appropriate amine to form the benzyloxycarbonyl-protected amine.
Introduction of the pyrazolyl moiety: The pyrazolyl group can be introduced through a coupling reaction with a suitable pyrazole derivative.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the pyrazolyl moiety can interact with enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through these interactions.
Comparison with Similar Compounds
Structural Analogs with Alternative Protecting Groups
- (2S)-2-(tert-Butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic Acid Structure: Replaces Cbz with a tert-butoxycarbonyl (Boc) group. Molecular Weight: 267.27 g/mol (C₁₁H₁₇N₃O₄). Key Differences:
- Stability: Boc is acid-labile (cleaved by trifluoroacetic acid), whereas Cbz requires hydrogenolysis.
- Applications: Preferred in solid-phase peptide synthesis due to orthogonal protection strategies .
Simplified Derivatives Without Protecting Groups
- 2-(1-Methyl-1H-pyrazol-4-yl)acetic Acid Structure: Lacks both the amino and protecting groups. Molecular Weight: 140.14 g/mol (C₆H₈N₂O₂). Key Differences:
- Reactivity : Directly functionalizable, avoiding protection/deprotection steps.
- Applications : Serves as a building block for metal-organic frameworks or bioactive molecules .
Derivatives with Additional Functional Groups
- 2-(1-Methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic Acid
- Structure : Substitutes Cbz with a morpholine ring.
- Molecular Weight : 225.24 g/mol (C₁₁H₁₅N₃O₃).
- Key Differences :
- Solubility : Morpholine’s oxygen enhances polarity, improving solubility in hydrophilic environments.
- Bioactivity: Potential use in central nervous system drugs due to morpholine’s membrane permeability .
Halogenated and Heterocyclic Variants
- 2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic Acid
- Structure : Chloro and methyl substituents on pyrazole; formamido linkage to phenyl-acetic acid.
- Molecular Weight : 307.73 g/mol (C₁₄H₁₄ClN₃O₃).
- Key Differences :
- Electron Effects : Chlorine’s electron-withdrawing nature may enhance stability or alter reactivity.
- Applications: Potential protease inhibition due to halogenated aromatic systems .
[7-(1,5-Dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic Acid
- Structure : Fused triazolopyrimidine-pyrazole core.
- Key Differences :
- Complexity : Extended heterocyclic system may target kinase ATP-binding pockets.
- Bioisosterism : Triazole mimics amide bonds, enhancing metabolic stability .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
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